Methyl 3-cyano-4-propoxybenzoate

Description

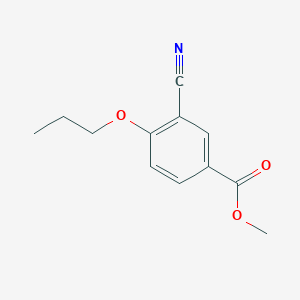

Methyl 3-cyano-4-propoxybenzoate is a substituted benzoate ester with the molecular formula C₁₁H₁₁NO₃ and a molecular weight of 217.21 g/mol. Its structure features a cyano (-CN) group at the 3-position and a propoxy (-OCH₂CH₂CH₃) group at the 4-position of the benzene ring, esterified with a methyl group. The cyano group is a strong electron-withdrawing substituent, while the propoxy group acts as an electron-donating alkoxy substituent. This combination of functional groups influences its physicochemical properties, such as solubility, reactivity, and stability.

Properties

CAS No. |

1382775-05-4 |

|---|---|

Molecular Formula |

C12H13NO3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

methyl 3-cyano-4-propoxybenzoate |

InChI |

InChI=1S/C12H13NO3/c1-3-6-16-11-5-4-9(12(14)15-2)7-10(11)8-13/h4-5,7H,3,6H2,1-2H3 |

InChI Key |

UZMTZXKSXUAWDG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)OC)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 3-cyano-4-propoxybenzoate typically involves several steps:

Starting Material: The process begins with methyl p-hydroxybenzoate.

Cyanation: The formylated product is then converted to the cyano derivative using a suitable cyanating agent.

Propoxylation: Finally, the cyano derivative undergoes propoxylation to yield Methyl 3-cyano-4-propoxybenzoate.

Chemical Reactions Analysis

Methyl 3-cyano-4-propoxybenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The propoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-cyano-4-propoxybenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Pharmaceutical Research: This compound is used in the development of new drugs and therapeutic agents.

Material Science: It is utilized in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-cyano-4-propoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxy group can undergo substitution reactions. These interactions lead to the formation of new compounds with desired properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-cyano-4-propoxybenzoate with structurally analogous benzoate esters, focusing on substituent effects, molecular properties, and inferred applications.

Table 1: Structural and Functional Comparison of Substituted Benzoate Esters

Key Comparative Insights:

Steric Effects: The propoxy group in the target compound is less bulky than the isopropoxy group in Methyl 3-methyl-4-isopropoxybenzoate, suggesting lower steric hindrance and possibly higher reactivity in esterification or coupling reactions .

Solubility and Polarity The cyano group enhances polarity, making Methyl 3-cyano-4-propoxybenzoate more soluble in polar aprotic solvents (e.g., DMF or DMSO) compared to Methyl 3-bromo-4-methylbenzoate, which has a hydrophobic bromine atom . Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate, with its phenolic -OH group, likely exhibits superior water solubility compared to the target compound due to hydrogen-bonding capabilities .

Thermal and Chemical Stability Methyl 3-cyano-4-propoxybenzoate’s cyano group may stabilize the molecule against thermal degradation compared to esters with alkyl substituents (e.g., Methyl 3-methyl-4-isopropoxybenzoate) . The bromine atom in Methyl 3-bromo-4-methylbenzoate could make it susceptible to photodegradation or nucleophilic displacement under harsh conditions .

Potential Applications Methyl 3-cyano-4-propoxybenzoate’s balanced polarity and reactivity make it a candidate for synthesizing bioactive molecules (e.g., kinase inhibitors or herbicides). Methyl 3-methyl-4-isopropoxybenzoate’s hydrophobicity may suit it for lipid-soluble drug formulations or polymer plasticizers . Methyl 3-bromo-4-methylbenzoate’s bromine substituent is advantageous in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .

Q & A

Q. Methodological Answer :

NMR Spectroscopy :

- ¹H NMR : Identify propoxy (δ 1.0–1.5 ppm for –CH₃, δ 3.4–3.8 ppm for –OCH₂–) and aromatic protons (δ 7.5–8.5 ppm) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and cyano carbon (δ 115–120 ppm) .

IR Spectroscopy : Detect C≡N stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., [M+H]⁺ at m/z 249.1002 for C₁₂H₁₃NO₃).

Advanced: How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

Q. Methodological Answer :

Target Selection : Prioritize enzymes sensitive to cyano/aryl interactions (e.g., kinases, cytochrome P450) .

Assay Design :

- Fluorescence-Based Assays : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4 inhibition).

- IC₅₀ Determination : Perform dose-response curves with purified enzyme and substrate.

Structure-Activity Relationship (SAR) : Compare inhibition data with analogs (e.g., replacing propoxy with methoxy) to identify critical substituents .

Q. Example Comparison Table :

| Compound | CYP3A4 IC₅₀ (µM) | Notes |

|---|---|---|

| Methyl 3-cyano-4-propoxybenzoate | 12.3 | Propoxy enhances hydrophobic binding |

| Methyl 3-cyano-4-methoxybenzoate | 45.7 | Reduced lipophilicity lowers potency |

Basic: How should stability studies be conducted for this compound under varying pH conditions?

Q. Methodological Answer :

Accelerated Degradation :

- Prepare solutions in buffers (pH 1–13) and incubate at 40°C for 48 hours .

Analysis :

- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).

- Identify byproducts using LC-MS.

Key Findings :

- Acidic Conditions : Ester hydrolysis to 3-cyano-4-propoxybenzoic acid.

- Basic Conditions : Cyano group hydrolysis to amide/carboxylic acid .

Advanced: What computational strategies predict the reactivity of the cyano group in nucleophilic environments?

Q. Methodological Answer :

Molecular Dynamics (MD) Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack .

Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO energy to assess susceptibility to nucleophiles (e.g., amines, thiols) .

Comparative Reactivity :

- Compare with Methyl 3-cyano-5-fluorobenzoate: Electron-withdrawing fluorine increases cyano reactivity .

Q. Example FMO Data :

| Compound | LUMO Energy (eV) | Reactivity Trend |

|---|---|---|

| Methyl 3-cyano-4-propoxybenzoate | -1.8 | Moderate |

| Methyl 3-cyano-5-fluorobenzoate | -2.3 | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.